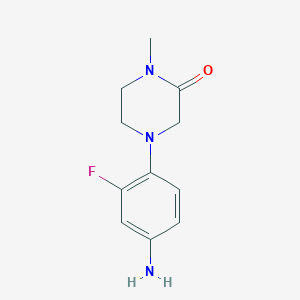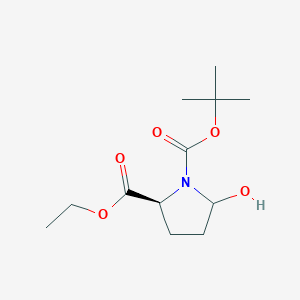
(2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid
概要
説明
(2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid is a chiral amino acid derivative It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle The compound has two chiral centers at the second and fourth positions, leading to its specific stereochemistry
作用機序
Target of Action
Similar compounds such as 2s,4r-4-methylglutamate have been shown to interact with the glutamate receptor ionotropic, kainate 2 .
Mode of Action
It’s worth noting that similar compounds often interact with their targets by forming a complex, leading to changes in the target’s function .
Biochemical Pathways
Compounds like (2s,4r)-4-fluoroglutamine have been used as ergogenic supplements, influencing the secretion of anabolic hormones, supplying fuel during exercise, and preventing exercise-induced muscle damage .
Pharmacokinetics
Studies on similar compounds like (2s,4r)-4-fluoroglutamine have shown that these compounds exhibit reversible uptake, with the kinetic rate constant k1 being most correlated with suv at both 30 min and 190 min .
Result of Action
Similar compounds have been shown to have preferential uptake in tumor tissue versus corresponding healthy tissue .
Action Environment
It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the asymmetric synthesis starting from readily available chiral precursors. For instance, the use of chiral auxiliaries or catalysts can facilitate the formation of the desired stereochemistry.
-
Asymmetric Synthesis
Starting Material: Chiral precursors such as (S)-proline.
Reagents: Methylating agents like methyl iodide.
Conditions: Basic conditions using sodium hydride or potassium carbonate.
Procedure: The chiral precursor undergoes methylation at the nitrogen and carbon positions to form the desired product.
-
Industrial Production Methods
Large-Scale Synthesis: Involves the use of continuous flow reactors to ensure efficient and scalable production.
Catalysts: Use of chiral catalysts to enhance the yield and selectivity of the desired stereoisomer.
Purification: Crystallization or chromatography techniques to isolate the pure compound.
化学反応の分析
Types of Reactions
(2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
-
Oxidation
Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Conditions: Acidic or basic conditions depending on the desired product.
Products: Formation of carboxylic acids or ketones.
-
Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Anhydrous conditions to prevent hydrolysis.
Products: Formation of alcohols or amines.
-
Substitution
Reagents: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Conditions: Mild to moderate temperatures to prevent decomposition.
Products: Formation of halogenated derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Halogenating Agents: Thionyl chloride, phosphorus tribromide.
科学的研究の応用
(2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid has several applications in scientific research:
-
Chemistry
Chiral Building Block: Used in the synthesis of complex organic molecules.
Ligand Synthesis: Employed in the preparation of chiral ligands for asymmetric catalysis.
-
Biology
Enzyme Inhibitor: Acts as an inhibitor for certain enzymes, aiding in the study of enzyme mechanisms.
Protein Engineering: Used in the design of novel proteins with specific functions.
-
Medicine
Pharmaceuticals: Potential use in the development of drugs targeting specific biological pathways.
Drug Delivery: Utilized in the design of drug delivery systems for targeted therapy.
-
Industry
Material Science: Incorporated into the synthesis of advanced materials with unique properties.
Agriculture: Used in the development of agrochemicals for crop protection.
類似化合物との比較
(2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid can be compared with other similar compounds such as:
-
(S)-Proline
Similarity: Both contain a pyrrolidine ring.
Difference: (S)-Proline lacks the additional methyl groups and has different stereochemistry.
-
®-1-Methylpyrrolidine-2-carboxylic acid
Similarity: Both have a carboxylic acid group and a pyrrolidine ring.
Difference: ®-1-Methylpyrrolidine-2-carboxylic acid has only one methyl group and different stereochemistry.
-
(2S,4S)-1,4-Dimethylpyrrolidine-2-carboxylic acid
Similarity: Both have the same molecular formula and functional groups.
Difference: Different stereochemistry at the fourth position.
The uniqueness of this compound lies in its specific stereochemistry, which can impart distinct biological and chemical properties compared to its analogs.
特性
IUPAC Name |
(2S,4R)-1,4-dimethylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5-3-6(7(9)10)8(2)4-5/h5-6H,3-4H2,1-2H3,(H,9,10)/t5-,6+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKNQOZVXKYTPZ-RITPCOANSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C1)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](N(C1)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001303922 | |
| Record name | L-Proline, 1,4-dimethyl-, (4R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001303922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1946010-81-6 | |
| Record name | L-Proline, 1,4-dimethyl-, (4R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1946010-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Proline, 1,4-dimethyl-, (4R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001303922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Nitropyrazolo[1,5-a]pyridine](/img/structure/B3113170.png)

![Methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate](/img/structure/B3113180.png)

![2-[(2,5-Dimethoxyphenyl)carbamoyl]benzoic acid](/img/structure/B3113186.png)









